molecular formula C18H18N4O3 B4483634 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B4483634
M. Wt: 338.4 g/mol
InChI Key: LESQGTSCDSBKLT-UHFFFAOYSA-N
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Description

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(2-pyridinylmethyl)butanamide is 338.13789045 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(20-12-13-6-3-4-10-19-13)9-5-11-22-17(24)14-7-1-2-8-15(14)21-18(22)25/h1-4,6-8,10H,5,9,11-12H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESQGTSCDSBKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide is a derivative of quinazolinone, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.36 g/mol. The structure includes a quinazolinone core, which is known for its interaction with various biological targets.

PropertyValue
Molecular FormulaC18H18N4O3C_{18}H_{18}N_{4}O_{3}
Molecular Weight342.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The quinazolinone moiety can inhibit enzyme activity by binding to active sites, while the pyridinylmethyl group enhances binding affinity and specificity.

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. Studies indicate that This compound has demonstrated effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The structural features that facilitate interaction with DNA and RNA polymerases may contribute to its anticancer effects.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.
  • Anticancer Activity : In a study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxicity. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest.
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential for treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.